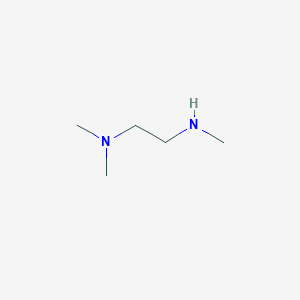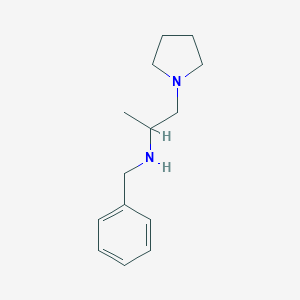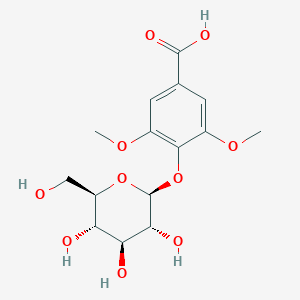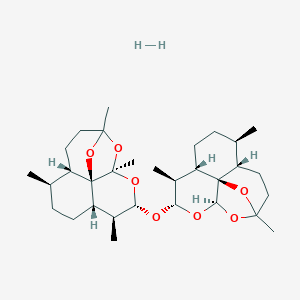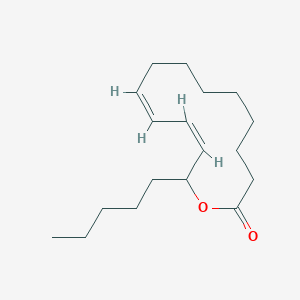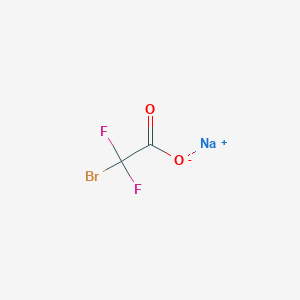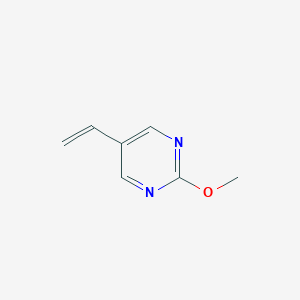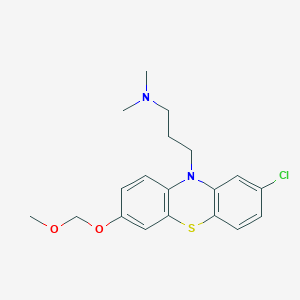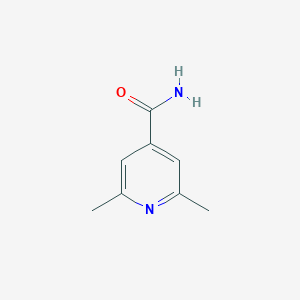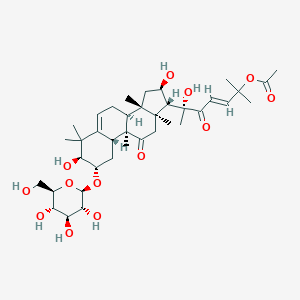
2-O-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gpc acetate, also known as glycerylphosphorylcholine acetate, is a chemical compound that has garnered interest in various scientific fields. It is a derivative of glycerylphosphorylcholine, a naturally occurring compound in the body that plays a crucial role in cellular metabolism and neurotransmission.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycerylphosphorylcholine acetate typically involves the esterification of glycerylphosphorylcholine with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of glycerylphosphorylcholine acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can further streamline the process by simplifying the separation and purification steps.
化学反应分析
Types of Reactions
Glycerylphosphorylcholine acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures (50-70°C).
Major Products Formed
Oxidation: Glycerylphosphorylcholine acetate can be oxidized to form glycerylphosphorylcholine and acetic acid.
Reduction: Reduction can yield glycerylphosphorylcholine and ethanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学研究应用
Glycerylphosphorylcholine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a model compound for studying cellular metabolism and membrane dynamics.
Medicine: Glycerylphosphorylcholine acetate is investigated for its potential neuroprotective effects and its role in cognitive enhancement.
Industry: It is used in the formulation of pharmaceuticals and nutraceuticals, particularly in products aimed at improving cognitive function.
作用机制
The mechanism of action of glycerylphosphorylcholine acetate involves its hydrolysis to glycerylphosphorylcholine and acetic acid. Glycerylphosphorylcholine is then further metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine plays a vital role in neurotransmission, particularly in the central nervous system, where it is involved in memory and learning processes.
相似化合物的比较
Similar Compounds
- Choline acetate
- Phosphorylcholine
- Glycerylphosphorylcholine
Uniqueness
Glycerylphosphorylcholine acetate is unique due to its dual role as a source of both choline and acetate. This dual functionality makes it particularly valuable in studies related to cellular metabolism and neurotransmission. Compared to choline acetate, glycerylphosphorylcholine acetate provides a more sustained release of choline, making it more effective in applications requiring prolonged choline availability.
属性
CAS 编号 |
117869-71-3 |
|---|---|
分子式 |
C38H58O13 |
分子量 |
722.9 g/mol |
IUPAC 名称 |
[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |
InChI 键 |
JXLGHGQDRCPDGI-HEKOSTPLSA-N |
手性 SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
规范 SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
同义词 |
2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


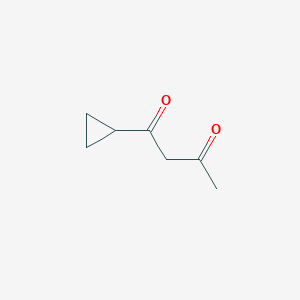

![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
